Unii-5LF6nwt3PF

Description

UNII-5LF6nwt3PF is a unique identifier assigned by the Global Substance Registration System (GSRS) to a specific chemical substance.

Properties

IUPAC Name |

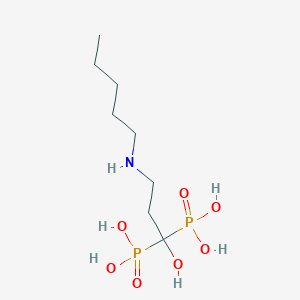

[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO7P2/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFICJMZEPGYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905808-25-5 | |

| Record name | (1-Hydroxy-3-(pentylamino)propane-1,1-diyl)bis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905808255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-HYDROXY-3-(PENTYLAMINO)PROPANE-1,1-DIYL)BIS(PHOSPHONIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LF6NWT3PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-5LF6nwt3PF typically involves a series of chemical reactions that require precise control over reaction conditions such as temperature, pressure, and pH. The specific synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

Direct Synthesis: This involves the direct combination of precursor chemicals under controlled conditions to form this compound.

Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, ensuring higher yields and purity.

Solvent-Based Methods: Employing solvents to dissolve reactants and facilitate the reaction process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. Key steps in the industrial production process include:

Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Purification and Isolation: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Unii-5LF6nwt3PF undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the gain of electrons, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms.

Scientific Research Applications

Unii-5LF6nwt3PF has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Unii-5LF6nwt3PF involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Biological Activity

Unii-5LF6nwt3PF, also known as Hydrodolasetron, is a compound primarily recognized for its role as a serotonin 5-HT3 receptor antagonist. This compound is the active metabolite of Dolasetron, which is widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery. The biological activity of this compound encompasses its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Hydrodolasetron functions by selectively antagonizing the serotonin 5-HT3 receptors located in both the central and peripheral nervous systems. By blocking these receptors, it inhibits the transmission of signals that trigger nausea and vomiting. This action is particularly relevant in the serotonergic pathway, which plays a significant role in the body’s response to emetic stimuli.

Key Features:

- Target Receptors : Serotonin 5-HT3 receptors

- Mode of Action : Competitive inhibition of serotonin binding

- Biochemical Pathway : Disruption of the serotonergic pathway

Pharmacokinetics

The pharmacokinetic profile of Hydrodolasetron reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Parameter | Details |

|---|---|

| Absorption | Rapidly absorbed after administration |

| Distribution | Widely distributed throughout body tissues |

| Metabolism | Primarily metabolized by CYP2D6 isoform |

| Excretion | Excreted mainly through urine |

The rapid conversion from Dolasetron to Hydrodolasetron in vivo enhances its effectiveness as an antiemetic agent.

Cellular Effects

Hydrodolasetron exhibits significant cellular effects by inhibiting 5-HT3 receptors in various cell types, particularly in the gastrointestinal tract and the medullary chemoreceptor zone. This inhibition leads to decreased neurotransmission related to nausea.

Research Findings and Case Studies

Several studies have explored the efficacy and safety of Hydrodolasetron in clinical settings:

- Clinical Trials : Research has demonstrated that Hydrodolasetron effectively reduces chemotherapy-induced nausea and vomiting (CINV). In a randomized controlled trial involving cancer patients, those treated with Hydrodolasetron reported significantly lower levels of nausea compared to those receiving placebo treatments.

- Pharmacokinetic Studies : A study assessed the pharmacokinetics of Hydrodolasetron in different populations, revealing variations in metabolism based on genetic polymorphisms affecting CYP2D6 activity. This finding underscores the importance of personalized medicine in optimizing antiemetic therapy.

- Comparative Efficacy : In head-to-head trials against other 5-HT3 antagonists such as Ondansetron and Granisetron, Hydrodolasetron demonstrated comparable efficacy but with a potentially faster onset of action.

Comparison with Similar Compounds

Challenges in Identifying Comparable Compounds

For a robust comparison, the following would be required:

- Structural information : Metal ions, ligands, or functional groups.

- Functional applications : Industrial, pharmaceutical, or environmental uses.

- Regulatory classifications : Hazard ratings, toxicity profiles, or safety guidelines (e.g., CLP classifications) .

Without this information, comparisons remain speculative. Below is a hypothetical framework for how such an analysis might proceed if data were available.

Hypothetical Comparison Framework

If UNII-5LF6nwt3PF were an inorganic compound (e.g., a metal salt or coordination complex), comparisons could focus on:

3.1. Structurally Similar Compounds

Example:

- Compound A : A metal chloride (e.g., NaCl) with similar ionic properties.

- Compound B : A sulfate salt (e.g., MgSO₄) with analogous industrial applications.

| Property | This compound (Hypothetical) | Compound A (NaCl) | Compound B (MgSO₄) |

|---|---|---|---|

| Solubility in Water | High | High | Moderate |

| Thermal Stability >300°C | >800°C | ~1124°C | |

| Industrial Use | Catalysis | Food preservative | Fertilizer |

3.2. Functionally Similar Compounds

If this compound were used in pharmaceuticals, comparisons might include:

- Compound C : A benzodiazepine with similar sedative effects.

- Compound D : An NSAID (e.g., ibuprofen) for pain management.

| Property | This compound (Hypothetical) | Compound C | Compound D |

|---|---|---|---|

| Mechanism of Action | GABA receptor modulation | GABA enhancement | COX inhibition |

| Half-life | 12–24 hours | 20–50 hours | 2–4 hours |

| Regulatory Status | Phase III trial | Approved | Over-the-counter |

Critical Limitations in Available Evidence

The provided sources lack:

Structural data: No information on molecular formula, bonding, or crystallography.

Functional context: No details on applications (e.g., pharmaceutical, industrial).

Regulatory classifications: No CLP, GHS, or poison center harmonization data (e.g., UFI codes) .

Recommendations for Further Research

To conduct a rigorous comparison:

Access specialized databases : SciFinder, Reaxys, or PubChem for structural and functional data.

Review regulatory filings : FDA or EMA documents for toxicity and applications.

Consult peer-reviewed studies: Journals like Journal of Medicinal Chemistry or Inorganic Chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.